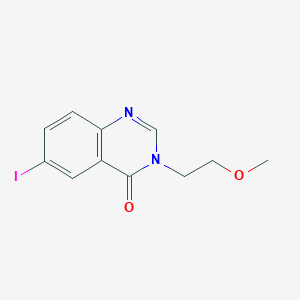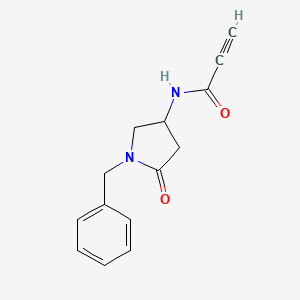![molecular formula C24H18FN5O3S B2592740 N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111316-81-4](/img/structure/B2592740.png)
N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The methoxyphenylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol and a halogenated precursor.
- Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.
Acylation to Form the Final Compound:
- The final step involves acylation of the intermediate with 3-fluoroaniline and acetic anhydride or acetyl chloride.
- This step is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other substituted aromatic derivatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Triazoloquinoxaline Core:
- Starting with a quinoxaline derivative, the triazole ring is introduced through a cyclization reaction with appropriate reagents such as hydrazine derivatives.
- Reaction conditions often involve heating under reflux in solvents like ethanol or dimethylformamide (DMF).
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is not fully understood but is believed to involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
- N-(3-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- N-(3-bromophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Comparison:
- Uniqueness: The presence of the fluorine atom in N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide may enhance its biological activity and metabolic stability compared to its chloro and bromo analogs.
- Activity: Fluorinated compounds often exhibit different pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced side effects.
This detailed article should provide a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-(3-fluorophenyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O3S/c1-33-17-8-5-9-18(13-17)34-23-22-28-29(14-21(31)26-16-7-4-6-15(25)12-16)24(32)30(22)20-11-3-2-10-19(20)27-23/h2-13H,14H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYFPDXAHUWNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2592658.png)
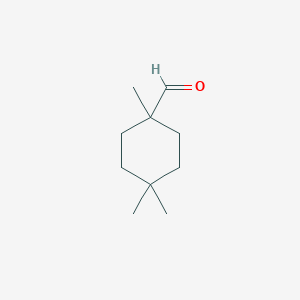
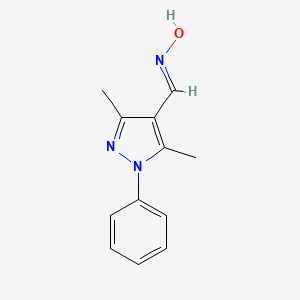

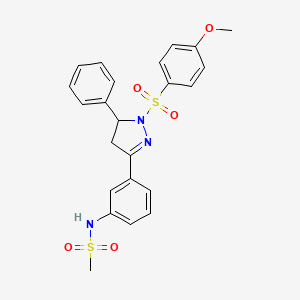

![N-(4-methylbenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592665.png)
![N-(1-cyanocyclopentyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2592667.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2592668.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2592670.png)
![9-Cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2592673.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2592677.png)
